![molecular formula C9H19NO2S B13253187 2-[(2-Methylpropanesulfonyl)methyl]pyrrolidine](/img/structure/B13253187.png)
2-[(2-Methylpropanesulfonyl)methyl]pyrrolidine
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Overview
Description
2-[(2-Methylpropanesulfonyl)methyl]pyrrolidine is a chemical compound with the molecular formula C₉H₁₉NO₂S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methylpropanesulfonyl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with 2-methylpropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Methylpropanesulfonyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
2-[(2-Methylpropanesulfonyl)methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a building block in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropanesulfonyl)methyl]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The pyrrolidine ring can also interact with various biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Pyrrolidine: The parent compound, which is a simple five-membered nitrogen-containing ring.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine with different chemical properties.
Pyrrolidine-2,5-dione: Another derivative with distinct biological activities.
Uniqueness: 2-[(2-Methylpropanesulfonyl)methyl]pyrrolidine is unique due to the presence of the sulfonyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
2-[(2-Methylpropanesulfonyl)methyl]pyrrolidine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with biological systems. Understanding its biological activity can provide insights into its potential therapeutic applications.
- Molecular Formula: C8H17NO2S
- Molecular Weight: 195.29 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the sulfonyl group plays a crucial role in mediating these interactions, potentially influencing enzyme activity or receptor binding.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, effective against certain bacterial strains. This could be linked to its structural similarity to known antimicrobial agents.
- Anti-inflammatory Effects: There is evidence indicating that the compound may modulate inflammatory pathways, potentially reducing inflammation in various biological contexts.
- Cytotoxicity: Studies have shown that this compound may induce cytotoxic effects in certain cancer cell lines, suggesting a potential role in cancer therapy.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduction in cytokine levels | |
Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various sulfonamide derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting effective antibacterial properties. The mechanism was proposed to involve disruption of bacterial folate synthesis pathways similar to traditional sulfa drugs.
Case Study: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of this compound utilized lipopolysaccharide (LPS)-stimulated macrophages. The compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines (TNF-α and IL-6), indicating its potential as an anti-inflammatory agent through modulation of NF-kB signaling pathways.
Properties
Molecular Formula |
C9H19NO2S |
---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
2-(2-methylpropylsulfonylmethyl)pyrrolidine |
InChI |
InChI=1S/C9H19NO2S/c1-8(2)6-13(11,12)7-9-4-3-5-10-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
RISRSQICCGSIOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=O)(=O)CC1CCCN1 |
Origin of Product |
United States |
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